N-Nitrophthalamide

Catalog No.
S6585608
CAS No.
5336-97-0
M.F
C8H4N2O4
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrophthalamide

CAS Number

5336-97-0

Product Name

N-Nitrophthalamide

IUPAC Name

2-nitroisoindole-1,3-dione

Molecular Formula

C8H4N2O4

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H

InChI Key

JKLDLZVPEFRPLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-]
  • Organic Synthesis

    Nitrophthalimides, including 4-Nitrophthalimide, can act as precursors in the synthesis of various organic molecules. The nitro group can be manipulated through different chemical reactions to introduce new functionalities, allowing for the creation of complex organic structures PubChem, 4-Nitrophthalimide: .

  • Analytical Chemistry

N-Nitrophthalamide is an organic compound characterized by its yellow crystalline appearance. It is a derivative of phthalamide, featuring a nitro group attached to the nitrogen atom of the amide functional group. This compound is notable for its stability under standard conditions, although it can be reactive under specific circumstances, particularly when in contact with reducing agents, which may lead to vigorous reactions or even detonation .

Chemical Properties

  • Molecular Formula: C8_8H6_6N2_2O3_3
  • Molecular Weight: 178.14 g/mol
  • Melting Point: Approximately 206 °C
  • Boiling Point: Estimated at 328.09 °C
  • Density: 1.5513 g/cm³
  • Solubility: Very low solubility in water (<0.01 g/100 mL at 18 °C) .

, primarily due to its functional groups:

  • Nitration and Reduction: It can be nitrated further or reduced to form different derivatives, depending on the reagents used.
  • Aza-Michael Additions: This compound has been utilized as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes, showcasing its utility in organic synthesis .
  • Hydrolysis: N-Nitrophthalamide is susceptible to hydrolysis, leading to the formation of phthalic acid and nitrous acid under acidic or basic conditions .

Research indicates that N-Nitrophthalamide exhibits biological activity, particularly as a potential herbicide. Its derivatives have been studied for their selective herbicidal properties, making them valuable in agricultural applications . Furthermore, some studies suggest mutagenic properties upon exposure to certain conditions, necessitating caution during handling .

The synthesis of N-Nitrophthalamide typically involves the following steps:

  • Nitration of Phthalimide:
    • Cool fuming nitric acid and concentrated sulfuric acid.
    • Slowly add phthalimide while controlling the temperature between 10-15 °C.
    • Allow the mixture to react overnight at room temperature.
    • Precipitate the product by pouring into ice water and filter the resulting solid.
    • Recrystallize from ethanol to obtain pure N-Nitrophthalamide with an approximate yield of 60% .

N-Nitrophthalamide finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing azo dyes and other organic compounds.
  • Fluorescent Dyes: Its derivatives are employed in producing fluorescent dyes used in various analytical techniques.
  • Agriculture: As a potential herbicide, it aids in weed management strategies .

Studies have highlighted the interactions of N-Nitrophthalamide with various reagents:

  • Reducing Agents: When mixed with reducing agents such as hydrides or sulfides, it can lead to explosive reactions.
  • Acids and Bases: It can engage in acid-base reactions, neutralizing acids to form salts and releasing heat .

Several compounds share structural or functional similarities with N-Nitrophthalamide. Here are a few notable ones:

Compound NameStructure SimilarityUnique Features
PhthalimideCore structureLacks nitro group
4-NitrophthalimideSimilar nitro groupExhibits distinct reactivity
N,N-DimethylphthalamideAmine functionalityMore soluble than N-Nitrophthalamide
3-Nitrophthalic AcidNitro substitutionMore polar due to carboxylic acid group

N-Nitrophthalamide's uniqueness lies in its specific reactivity profile and biological activity compared to these similar compounds, particularly its potential applications in herbicides and fluorescent dye production .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

192.01710661 g/mol

Monoisotopic Mass

192.01710661 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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